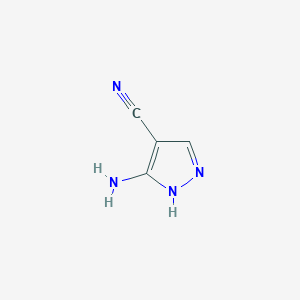

5-Amino-4-cyanopyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNKBQRKZRMYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | 3-aminopyrazole-4-carbonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066091 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16617-46-2 | |

| Record name | 3-Amino-4-cyanopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-pyrazolecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Interpretation of 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 5-amino-4-cyanopyrazole, a valuable building block in medicinal chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization.

Core Spectral Data

The following tables summarize the key quantitative data from the NMR, IR, and Mass spectra of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.5 | Singlet | C3-H |

| ¹H | ~5.5 | Broad Singlet | NH₂ |

| ¹H | ~11.5 | Broad Singlet | N1-H (pyrazole ring) |

| ¹³C | ~155 | Singlet | C5-NH₂ |

| ¹³C | ~140 | Singlet | C3 |

| ¹³C | ~117 | Singlet | Cyano (C≡N) |

| ¹³C | ~70 | Singlet | C4 |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group and pyrazole NH) |

| 2225 | Strong | C≡N stretching (nitrile) |

| 1640 | Medium | N-H bending (amino group) |

| 1580 | Medium | C=N and C=C stretching (pyrazole ring) |

| 1490 | Medium | Ring stretching (pyrazole ring) |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 81 | ~40 | [M - HCN]⁺ |

| 54 | ~30 | [M - 2HCN]⁺ |

| 53 | ~60 | [C₃H₃N]⁺ |

Spectral Interpretation and Structural Elucidation

The combined analysis of the NMR, IR, and Mass spectra provides a definitive structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three main signals. A singlet around 7.5 ppm is attributed to the proton at the C3 position of the pyrazole ring. The broad singlet at approximately 5.5 ppm corresponds to the two protons of the primary amino group at the C5 position. Another broad singlet, typically downfield around 11.5 ppm, is indicative of the acidic proton on the N1 of the pyrazole ring. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the four carbon atoms in the molecule. The carbon attached to the amino group (C5) appears downfield around 155 ppm. The C3 carbon, bonded to a hydrogen, resonates at approximately 140 ppm. The characteristic signal for the cyano group carbon is observed around 117 ppm. The C4 carbon, substituted with the cyano group, is found at the most upfield position, around 70 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong and broad absorption band in the region of 3400-3200 cm⁻¹ confirms the presence of N-H stretching vibrations from both the amino group and the pyrazole ring NH. A sharp and intense peak at 2225 cm⁻¹ is a clear indication of the C≡N stretching of the nitrile group. The bending vibration of the amino group is observed around 1640 cm⁻¹, while absorptions in the 1580-1490 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 108, which corresponds to the molecular weight of this compound (C₄H₄N₄).[1] Prominent fragment ions are observed at m/z 81, resulting from the loss of a hydrogen cyanide (HCN) molecule, and at m/z 54, corresponding to the loss of a second HCN molecule. The peak at m/z 53 is also a significant fragment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Parameters: A typical pulse program for ¹H NMR involves a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FTIR spectrum is recorded using a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans are common parameters.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of this compound using orthogonal spectral techniques.

Caption: Workflow for Structural Elucidation of this compound.

References

Tautomeric Forms of 5-Amino-4-cyanopyrazole in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-cyanopyrazole is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of pyrazolo[3,4-d]pyrimidines and other biologically active compounds. The existence of tautomeric forms of this molecule in solution significantly influences its reactivity, physicochemical properties, and ultimately its utility in drug design and development. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound in solution, with a focus on spectroscopic and computational characterization.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring: the 3-amino-4-cyanopyrazole (3-amino tautomer) and the this compound (5-amino tautomer). The position of this equilibrium is a critical factor in determining the molecule's hydrogen bonding capabilities, lipophilicity, and reactivity in subsequent synthetic transformations.

The tautomeric preference is influenced by several factors, including the electronic nature of substituents on the pyrazole ring and the polarity of the solvent. For this compound, the presence of the electron-withdrawing cyano group at the 4-position plays a significant role in dictating the predominant tautomeric form in solution.

Tautomeric Equilibrium in Solution

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio computational methods have demonstrated that the tautomeric equilibrium of this compound is highly dependent on the solvent environment.

Influence of Solvent Polarity

In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the more polar 5-amino tautomer is the predominant species.[1] This preference is attributed to the better solvation of the more polar tautomer by the polar solvent molecules. Computational studies, incorporating the polarizable continuum model (PCM), support the increased relative stability of the 5-amino tautomer in DMSO.[1]

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium between the 3-amino and 5-amino forms of this compound in solution can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization

The study of tautomerism in this compound relies heavily on spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution. Due to the slow proton exchange on the NMR timescale in DMSO-d6, distinct signals for both the 3-amino and 5-amino tautomers can be observed.[1]

A general protocol for the NMR analysis of this compound tautomerism is outlined below.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-cyanopyrazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds, including pyrazolopyrimidines, which are known for their diverse pharmacological properties. A thorough understanding of its structural, electronic, and spectroscopic characteristics is paramount for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, complemented by detailed experimental data and protocols. The document summarizes key quantitative data from quantum chemical calculations and spectroscopic analyses in structured tables for straightforward comparison and reference. Detailed methodologies for synthesis and characterization are provided to ensure reproducibility. Furthermore, logical workflows and molecular structures are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Molecular Structure and Properties

This compound (C₄H₄N₄) is a planar aromatic heterocycle with a molecular weight of 108.10 g/mol [1]. Its structure is characterized by a pyrazole ring substituted with an amino group at position 5 and a cyano group at position 4. The presence of these functional groups, particularly the o-aminonitrile moiety, makes it a valuable synthon for the construction of fused heterocyclic systems[2].

Optimized Molecular Geometry

The geometric parameters of this compound have been determined experimentally through X-ray crystallography and computationally using Density Functional Theory (DFT). The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 836031[3]. DFT calculations, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, provide a theoretical model of the molecule in the gaseous phase, which complements the solid-state experimental data.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Experimental (Å/°) | Calculated (DFT/B3LYP) (Å/°) |

| Bond Length | N1-N2 | Data not available in search results | Data not available in search results |

| N2-C3 | Data not available in search results | Data not available in search results | |

| C3-C4 | Data not available in search results | Data not available in search results | |

| C4-C5 | Data not available in search results | Data not available in search results | |

| C5-N1 | Data not available in search results | Data not available in search results | |

| C5-N6 | Data not available in search results | Data not available in search results | |

| C4-C7 | Data not available in search results | Data not available in search results | |

| C7-N8 | Data not available in search results | Data not available in search results | |

| Bond Angle | N1-N2-C3 | Data not available in search results | Data not available in search results |

| N2-C3-C4 | Data not available in search results | Data not available in search results | |

| C3-C4-C5 | Data not available in search results | Data not available in search results | |

| C4-C5-N1 | Data not available in search results | Data not available in search results | |

| C5-N1-N2 | Data not available in search results | Data not available in search results | |

| Dihedral Angle | N2-N1-C5-C4 | Data not available in search results | Data not available in search results |

Note: Specific experimental and calculated values for bond lengths and angles were not available in the provided search results. The table structure is provided as a template.

Computational and Theoretical Methodology

The theoretical investigation of this compound typically involves a multi-step computational workflow. This process is crucial for understanding the molecule's intrinsic properties and predicting its behavior.

Caption: A typical workflow for the theoretical study of this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a commonly used and reliable level of theory for such systems.

Vibrational Analysis

Theoretical vibrational analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to assign the vibrational modes observed in the experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match the experimental values.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| Data not available | Data not available | Data not available | ν(N-H) stretching |

| Data not available | Data not available | Data not available | ν(C≡N) stretching |

| Data not available | Data not available | Data not available | Pyrazole ring stretching |

| Data not available | Data not available | Data not available | δ(N-H) bending |

| Data not available | Data not available | Data not available | Pyrazole ring deformation |

Note: A comprehensive list of experimental and calculated vibrational frequencies with their assignments was not available in the provided search results. This table serves as a template.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) and understand the nature of electronic transitions.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Chemical Softness (S) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This analysis helps in understanding the stability of the molecule arising from these interactions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) with hydrazine hydrate.

Caption: General synthesis pathway for this compound.

Protocol:

-

Dissolve malononitrile dimer in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared spectrometer.

-

Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a pellet.

-

Measurement Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

FT-Raman Spectroscopy:

-

Instrument: A Fourier Transform Raman spectrometer.

-

Laser Source: Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).

-

Measurement Range: 4000-100 cm⁻¹.

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., 400 or 500 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy:

-

Instrument: A UV-Vis spectrophotometer.

-

Solvent: A suitable UV-grade solvent, such as methanol or ethanol.

-

Measurement Range: Typically 200-800 nm.

-

Procedure: A dilute solution of the compound is prepared, and its absorbance is measured across the wavelength range.

Molecular Docking Studies

Derivatives of this compound are often investigated for their potential as inhibitors of various biological targets, such as kinases. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a receptor protein.

Caption: A generalized workflow for molecular docking studies.

The results from docking studies, such as binding energy and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions), provide valuable insights for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational approaches used to study this compound, a molecule of significant interest in medicinal chemistry. The combination of DFT calculations for elucidating molecular structure and electronic properties, alongside experimental spectroscopic and crystallographic data, offers a powerful strategy for understanding this important heterocyclic scaffold. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the this compound core. Further research providing a complete set of tabulated theoretical data for the parent molecule would be a valuable addition to the field.

References

The Advent of a Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-4-cyanopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its planar structure, allows for versatile interactions with various biological targets. This has led to its incorporation into molecules developed as kinase inhibitors, antivirals, and other therapeutic agents. Understanding the historical development and the evolution of synthetic routes to this key heterocyclic building block is crucial for researchers in drug discovery and process development. This guide provides an in-depth look at the seminal and contemporary methods for the synthesis of this compound, offering detailed experimental protocols and a comparative analysis of the available synthetic strategies.

Historical Perspective: The Initial Syntheses

The mid-20th century saw a surge in the exploration of heterocyclic chemistry, driven by the quest for new therapeutic agents. It was during this period that the synthesis of 5-amino-4-cyanopyrazoles was first reported, laying the groundwork for decades of research.

The Cheng and Robins Synthesis (1956)

One of the earliest and most significant contributions to the synthesis of 5-amino-4-cyanopyrazoles was reported by C. C. Cheng and R. K. Robins in 1956. Their method involved the reaction of ethoxymethylenemalononitrile with substituted hydrazines. This approach provided a straightforward and versatile route to a variety of 1-substituted-5-amino-4-cyanopyrazoles. The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of ethoxymethylenemalononitrile, followed by an intramolecular cyclization with the elimination of ethanol.

Synthesis from Malononitrile Dimer

A related early synthesis, reported by Taylor and Hartke in 1959, utilized malononitrile dimer and hydrazine to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a close analog of the parent compound. This reaction demonstrated the utility of readily available starting materials for accessing the aminopyrazole core.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis often demands higher efficiency, milder reaction conditions, and greater molecular diversity. This has led to the development of new strategies for the synthesis of 5-amino-4-cyanopyrazoles, including multicomponent reactions and microwave-assisted synthesis.

Multicomponent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, have emerged as a powerful tool in synthetic chemistry. For the synthesis of 5-amino-4-cyanopyrazoles, a one-pot reaction of an aldehyde, malononitrile, and a hydrazine has been developed. This approach allows for the rapid generation of a library of substituted 5-amino-4-cyanopyrazoles from a diverse set of starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, increase yields, and often improve product purity. The synthesis of 5-amino-4-cyanopyrazoles from ethoxymethylenemalononitrile and hydrazines is particularly amenable to microwave heating, with reactions that traditionally take hours being completed in a matter of minutes.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to this compound depends on several factors, including the desired substitution pattern, scale of the reaction, and available equipment. The following table summarizes the key aspects of the historical and modern methods.

| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |

| Cheng and Robins (1956) | Ethoxymethylenemalononitrile, Hydrazine | Ethanol, Reflux | Several hours | Good | Versatile for 1-substituted derivatives | Long reaction times, use of reflux |

| Malononitrile Dimer Route | Malononitrile Dimer, Hydrazine | Ethanol, Reflux | Several hours | Moderate | Utilizes a readily available starting material | Produces a substituted pyrazole |

| Multicomponent Synthesis | Aldehyde, Malononitrile, Hydrazine | Catalyst (e.g., LDH), Water/Ethanol, 55 °C | 15-27 minutes | 85-93% | High efficiency, atom economy, diversity | Catalyst may be required |

| Microwave-Assisted Synthesis | Ethoxymethylenemalononitrile, Hydrazine | Ethanol, Microwave irradiation (100-140 °C) | 5-10 minutes | 62-96% | Extremely rapid, high yields | Requires specialized microwave equipment |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methods discussed.

Protocol 1: Synthesis of 1-Phenyl-5-amino-4-cyanopyrazole (Adapted from Cheng and Robins, 1956)

Materials:

-

Ethoxymethylenemalononitrile

-

Phenylhydrazine

-

Ethanol (95%)

Procedure:

-

A solution of ethoxymethylenemalononitrile (1.22 g, 10 mmol) in 20 mL of 95% ethanol is prepared in a 100 mL round-bottom flask equipped with a reflux condenser.

-

To this solution, phenylhydrazine (1.08 g, 10 mmol) is added dropwise with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

After the reflux period, the mixture is allowed to cool to room temperature, during which a crystalline product precipitates.

-

The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

-

The product is obtained as a white to off-white solid.

Expected Yield: ~85% Melting Point: 178-180 °C

Protocol 2: Multicomponent Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Materials:

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Phenylhydrazine

-

Layered Double Hydroxide (LDH)-based catalyst

-

Ethanol/Water solvent mixture

Procedure:

-

In a reaction vessel, 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) are combined.

-

The LDH-based catalyst (e.g., LDH@PTRMS@DCMBA@CuI) is added to the mixture.

-

An ethanol/water solvent mixture is added, and the reaction is stirred at 55 °C.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion (typically 15-27 minutes), the solid product is isolated by filtration, washed with the solvent mixture, and dried.

Expected Yield: 85-93%

Protocol 3: Microwave-Assisted Synthesis of this compound[1]

Materials:

-

Ethoxymethylenemalononitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of ethoxymethylenemalononitrile (1 mmol) and hydrazine hydrate (1 mmol) in ethanol is prepared in a microwave reaction vessel.

-

The vessel is sealed and placed in a focused microwave reactor.

-

The reaction mixture is irradiated at a set temperature (e.g., 120 °C) for a short duration (e.g., 5 minutes).

-

After cooling, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

Expected Yield: High (e.g., >90%)

Synthesis Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.

Caption: The Cheng and Robins synthesis of 1-substituted-5-amino-4-cyanopyrazoles.

Caption: Synthesis of a 5-aminopyrazole derivative from malononitrile dimer.

Caption: A modern multicomponent approach to substituted 5-amino-4-cyanopyrazoles.

Conclusion

The synthesis of this compound has evolved significantly since its initial discovery. The foundational work of chemists in the mid-20th century provided robust, albeit slower, methods that are still relevant today. The advent of modern techniques, such as multicomponent reactions and microwave-assisted synthesis, has revolutionized the efficiency and speed with which this critical scaffold can be accessed. For researchers in drug development, a thorough understanding of these diverse synthetic routes is invaluable for the rapid and efficient generation of novel chemical entities for biological screening and lead optimization. The continued innovation in synthetic methodology will undoubtedly further expand the chemical space accessible from this versatile and important heterocyclic core.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-cyanopyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rich electronic landscape, characterized by distinct nucleophilic and electrophilic centers, allows for a wide array of chemical transformations, making it a valuable scaffold for the synthesis of diverse functional molecules, including pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, supported by experimental evidence and theoretical insights.

Nucleophilic and Electrophilic Reactivity: A Dual Nature

The reactivity of this compound is governed by the interplay of its electron-rich and electron-deficient regions. The molecule possesses several nucleophilic sites susceptible to attack by electrophiles, as well as electrophilic centers that can react with nucleophiles.

Nucleophilic Sites

This compound is endowed with multiple nucleophilic centers, with the exocyclic amino group being the most reactive. The established order of nucleophilicity is as follows:

5-NH2 > 1-NH > 4-CH [1]

This reactivity pattern is dictated by the electron-donating nature of the amino group and the aromatic character of the pyrazole ring. The lone pair of electrons on the nitrogen of the 5-amino group is readily available for bond formation, making it the primary site for electrophilic attack. The 1-NH group of the pyrazole ring is also nucleophilic, albeit to a lesser extent. The C-4 carbon, while formally part of the aromatic system, can also exhibit nucleophilic character in certain reactions, such as condensations with enaminones.[1]

Electrophilic Sites

While the nucleophilic character of this compound is well-documented, its electrophilic sites are less explicitly described in the literature. However, based on the electronic properties of the constituent functional groups, several regions can be identified as being susceptible to nucleophilic attack.

The carbon atom of the cyano group (C≡N) is a prominent electrophilic center. The strong electron-withdrawing nature of the nitrogen atom polarizes the C≡N bond, rendering the carbon atom electron-deficient and a target for nucleophiles. This is exemplified in cyclization reactions where an intramolecular nucleophile attacks this carbon.[2]

The carbon atoms of the pyrazole ring , particularly C-3 and C-5, also possess electrophilic character due to the electron-withdrawing effect of the ring nitrogen atoms. The extent of their electrophilicity can be influenced by the substituents on the ring.

Quantitative Data

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4N4 | PubChem[3] |

| Molecular Weight | 108.10 g/mol | PubChem[3] |

| XLogP3-AA | 0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 78.5 Ų | PubChem[4] |

Key Reactions and Experimental Protocols

The rich reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The following sections detail key reactions and provide exemplary experimental protocols.

Reactions at the 5-Amino Group (Nucleophilic)

The 5-amino group is the most nucleophilic site and readily participates in reactions with a wide range of electrophiles.

1. Synthesis of Pyrazolo[3,4-d]pyrimidines:

A common and important reaction of this compound is its condensation with various reagents to form the fused pyrazolo[3,4-d]pyrimidine ring system.

-

Reaction with Formic Acid: Refluxing this compound in formic acid leads to the formation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

-

Reaction with Aliphatic Acids and POCl3: In a one-pot procedure, this compound reacts with aliphatic acids in the presence of phosphorus oxychloride (POCl3) to yield 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.[1]

-

Reaction with β-Diketones: The reaction with trifluoromethyl-β-diketones can lead to the formation of 6-trifluoromethylpyrazolo[3,4-b]pyridines through the attack of the 5-NH2 group on the more electrophilic carbonyl carbon.[1]

Experimental Protocol: Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones [1]

-

Reactants: this compound, aliphatic acid (R-COOH), phosphorus oxychloride (POCl3).

-

Procedure: A mixture of this compound and an aliphatic acid is treated with phosphorus oxychloride. The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed with water, and purified by recrystallization to afford the desired 1-arylpyrazolo[3,4-d]pyrimidin-4-one.

2. Acylation Reactions:

The 5-amino group can be readily acylated using acylating agents such as acid chlorides.

Experimental Protocol: Reaction with Chloroacetyl Chloride

-

Reactants: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, chloroacetyl chloride.

-

Solvent: Toluene (PhMe).

-

Procedure: Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5–7 hours. The reaction mixture is then allowed to stand at room temperature for 24–72 hours. The resulting precipitate of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide is collected by filtration.[2]

Reactions Involving the Cyano Group (Electrophilic)

The electrophilic carbon of the cyano group is a key site for intramolecular cyclization reactions, often following an initial reaction at a nucleophilic site.

1. Cyclization in the Synthesis of 5-Aminopyrazoles:

In the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines, the final step involves the nucleophilic attack of a nitrogen atom of the hydrazine moiety onto the nitrile carbon, leading to the formation of the pyrazole ring.[2]

Experimental Protocol: Synthesis of 5-Amino-3-methylpyrazole-4-carboxamide [2]

-

Reactants: α-Cyano-β-dimethylaminocrotonamide, hydrazine hydrate.

-

Procedure: The reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate proceeds via the loss of dimethylamine in the first step, followed by cyclization through the nucleophilic attack of the hydrazine nitrogen on the cyano group to yield 5-amino-3-methylpyrazole-4-carboxamide.

Conclusion

This compound is a molecule with a rich and versatile chemical reactivity, stemming from the presence of both potent nucleophilic sites and potential electrophilic centers. The well-defined nucleophilicity, with the 5-amino group being the most reactive, has been extensively utilized in the synthesis of a wide range of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines. While the electrophilic nature of the molecule is less explicitly documented, the cyano carbon and the pyrazole ring carbons represent key sites for nucleophilic attack. This guide has provided a detailed overview of these reactive sites, supported by key reaction examples and experimental protocols. Further computational studies are warranted to provide a more quantitative understanding of the electrophilic character and to generate a comprehensive molecular electrostatic potential map, which would be invaluable for predicting and controlling the reactivity of this important synthetic building block. Such studies would undoubtedly accelerate the discovery of novel derivatives with enhanced biological and material properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H4N4 | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminopyrazole-4-carbonitrile; this compound; 3-Aminopyarazole-4-carbonitrile;3-Amino-1H-pyrazole-4-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

The 5-Amino-4-cyanopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A comprehensive analysis of the diverse biological activities, mechanisms of action, and therapeutic potential of 5-amino-4-cyanopyrazole derivatives for researchers, scientists, and drug development professionals.

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide delves into the extensive research surrounding this privileged structure, summarizing its potential as an anticancer, antimicrobial, anti-inflammatory, and antiviral agent. The document provides a detailed overview of the quantitative biological data, experimental methodologies for key assays, and the intricate signaling pathways modulated by these compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of critical cell signaling kinases to the induction of programmed cell death.

A notable mechanism of action for this class of compounds is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key players in tumor cell proliferation, survival, and angiogenesis.[1] For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against FGFR1, FGFR2, and FGFR3, as well as the drug-resistant FGFR2 V564F gatekeeper mutant.[1] One representative compound, 10h, potently suppressed the proliferation of lung and gastric cancer cell lines.[1]

Furthermore, certain 5-aminopyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway, which involves the activation of a cascade of caspases.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) | NCI-H520 (lung cancer) | 0.019 | Pan-FGFR inhibitor | [1] |

| SNU-16 (gastric cancer) | 0.059 | Pan-FGFR inhibitor | [1] | |

| KATO III (gastric cancer) | 0.073 | Pan-FGFR inhibitor | [1] | |

| BC-7 (N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide) | HeLa (cervical cancer) | 65.58 ± 8.40 | Mitochondrial- and caspase-dependent apoptosis, cell cycle arrest in M phase |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been a fruitful source of novel antimicrobial agents.[2] Compounds derived from this core have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] The incorporation of different substituents onto the pyrazole ring has allowed for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl 1,3,4-thiadiazine derivative | Aspergillus niger | 2.9 - 7.8 | [3] |

| Staphylococcus aureus | 62.5 - 125 | [3] | |

| Bacillus subtilis | 62.5 - 125 | [3] | |

| Klebsiella pneumoniae | 62.5 - 125 | [3] | |

| 5-amino functionalized pyrazole (Compound 3c) | Staphylococcus genus (MDR) | 32 - 64 | [4] |

| 5-amino functionalized pyrazole (Compound 4b) | Staphylococcus genus (MDR) | 32 - 64 | [4] |

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have emerged as promising candidates, demonstrating inhibitory activity against key enzymes and kinases involved in the inflammatory cascade.

These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. They have also been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that produces leukotrienes. Furthermore, some derivatives act as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical signaling molecule in the production of inflammatory cytokines like TNF-α. The inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial transducer in the IL-1R and Toll-like receptor (TLR) signaling pathways, represents another avenue through which these compounds exert their anti-inflammatory effects.[5][6]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Target | IC50 (nM) | Reference |

| Imidazo[1,2-b]pyrazol-3-one derivative 19 | COX-2 | 295,390 ± 4,040 | [7] |

| Imidazo[1,2-b]pyrazol-3-one derivative 20 | COX-2 | 79,320 ± 1,320 | [7] |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | IRAK4 | Varies | [5][6] |

Antiviral Activity: A Potential New Frontier

Preliminary studies have indicated that the this compound scaffold may also possess antiviral properties. An exemplified compound has shown activity against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and an acyclovir-resistant strain of HSV-1.[8]

Quantitative Antiviral Data

| Compound/Derivative | Virus | IC50 (nM) | Reference |

| Exemplified Compound | HSV-1 | 10 - 50 | [8] |

| HSV-2 | 10 - 50 | [8] | |

| Acyclovir-resistant HSV-1 | 10 - 50 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 5-amino-4-cyano-1-substituted pyrazoles involves a multi-component reaction.[9]

Procedure:

-

Equivalent amounts of malononitrile, an appropriate orthoester, and a substituted hydrazine derivative are mixed in ethanol.[9]

-

A few drops of acetic acid are added as a catalyst.[9]

-

The mixture is heated under reflux overnight.[9]

-

The product, the corresponding 5-amino-4-cyano-1-substituted pyrazole, is then isolated and purified.[9]

Another common synthetic route involves the reaction of alkylidenemalononitriles with various heteroarylhydrazines in refluxing ethanol.[10]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or a solubilization buffer.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO.

-

Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Procedure:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, EDTA, and phenol is prepared.

-

Enzyme and Compound Incubation: The COX-2 enzyme and the test compound are pre-incubated in the reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped by the addition of hydrochloric acid.

-

Product Measurement: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) kit.[12]

-

Data Analysis: The percentage of COX-2 inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

p38α MAP Kinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the p38α MAP kinase.

Procedure:

-

Kinase Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the p38α enzyme, a suitable substrate (e.g., ATF-2), and ATP in a kinase buffer.

-

Inhibitor Addition: The test compound is added to the wells at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™.[13]

-

Luminescence Reading: The luminescence signal is read using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways.

FGFR Signaling Pathway in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[14][15] These pathways are crucial for cell proliferation, survival, and differentiation. Aberrant FGFR signaling is implicated in the development and progression of many cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been shown to covalently bind to FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling, leading to antitumor effects.[1]

IRAK4 Signaling in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine-threonine kinase that plays a pivotal role in the innate immune response.[6] It acts downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes. 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as potent inhibitors of IRAK4, thus blocking this inflammatory signaling pathway.[5][6]

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of novel this compound derivatives.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. promega.com [promega.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-4-cyanopyrazole, a versatile building block in medicinal chemistry, from malononitrile and hydrazine. The protocols are based on established literature methods.

Introduction

This compound is a crucial heterocyclic intermediate in the synthesis of a wide range of biologically active compounds, including pyrazolo[3,4-d]pyrimidines, which are known for their potential as anticancer agents and enzyme inhibitors. Its synthesis from readily available starting materials like malononitrile and hydrazine is of significant interest to the drug development community. This document outlines various synthetic strategies to obtain this compound. While the direct condensation of malononitrile and hydrazine can be complex, several reliable methods involving malononitrile derivatives or multi-component reactions have been developed.

Synthetic Approaches

Several synthetic routes for the preparation of this compound and its derivatives have been reported. The primary methods include:

-

Reaction of an Activated Malononitrile Derivative with Hydrazine: A common and high-yielding approach involves the use of an activated form of malononitrile, such as (ethoxymethylene)malononitrile, which readily reacts with hydrazine to form the pyrazole ring.

-

Multi-component Reaction: A one-pot synthesis involving malononitrile, an orthoester (like triethyl orthoformate), and a hydrazine derivative offers an efficient pathway to substituted 5-amino-4-cyanopyrazoles.[1]

-

From Malononitrile Dimer: The reaction of malononitrile dimer with hydrazine provides a route to a related compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[2][3]

This document will focus on the most direct and well-documented methods.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-aryl-4-cyanopyrazoles from (Ethoxymethylene)malononitrile and Aryl Hydrazines

This protocol describes a general method for the synthesis of 1-aryl substituted 5-amino-4-cyanopyrazoles, which can be adapted for the synthesis of the unsubstituted parent compound by using hydrazine hydrate. The reaction proceeds via the addition of the hydrazine to (ethoxymethylene)malononitrile, followed by cyclization.[4]

Materials:

-

(Ethoxymethylene)malononitrile

-

Aryl hydrazine or Hydrazine hydrate

-

Ethanol

-

Triethylamine (for hydrazine hydrochlorides)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the appropriate aryl hydrazine (1.0 mmol) in ethanol (5 mL), add (ethoxymethylene)malononitrile (1.2 mmol).

-

For aryl hydrazine hydrochlorides, a prior neutralization step with triethylamine (1.0 mmol) in ethanol (2 mL) at 0°C is required.

-

The reaction mixture is refluxed for a period ranging from 30 minutes to 4 hours.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation:

| Product | Reactants | Reaction Time | Yield |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Phenyl hydrazine, (Ethoxymethylene)malononitrile | 0.5 hours | 84% |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 4-Fluorophenylhydrazine hydrochloride, (Ethoxymethylene)malononitrile | 4 hours | 47% |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 4-Chlorophenylhydrazine, (Ethoxymethylene)malononitrile | 4 hours | 63% |

| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | 4-Bromophenylhydrazine, (Ethoxymethylene)malononitrile | 4 hours | 67% |

| 5-Amino-1-(4-iodophenyl)-1H-pyrazole-4-carbonitrile | 4-Iodophenylhydrazine, (Ethoxymethylene)malononitrile | 4 hours | 47% |

| 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | 4-(Trifluoromethyl)phenylhydrazine hydrochloride, (Ethoxymethylene)malononitrile | 4 hours | 68% |

Table 1: Summary of reaction conditions and yields for the synthesis of 1-aryl-5-amino-4-cyanopyrazoles.[4]

Protocol 2: Multi-component Synthesis of 5-Amino-4-cyano-1-substituted Pyrazoles

This protocol outlines a one-pot synthesis of 5-amino-4-cyano-1-substituted pyrazoles from malononitrile, an orthoester, and a hydrazine derivative.[1]

Materials:

-

Malononitrile

-

Orthoester (e.g., triethyl orthoformate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

A solution of malononitrile (33 mmol), orthoester (34 mmol), and the hydrazine derivative (33 mmol) in ethanol (30 mL) is prepared.

-

A few drops of acetic acid are added to the solution.

-

The mixture is heated under reflux overnight.

-

The product precipitates upon cooling and is collected by filtration.

-

The collected solid is recrystallized from ethanol to afford the pure product.

Data Presentation:

| Product | Starting Materials | Yield |

| 5-Amino-4-cyano-1-phenyl-1H-pyrazole | Malononitrile, Triethyl orthoformate, Phenylhydrazine | Good |

| 5-Amino-4-cyano-1-(4-methylphenyl)-1H-pyrazole | Malononitrile, Triethyl orthoformate, 4-Methylphenylhydrazine | Good |

| 5-Amino-4-cyano-1-(4-chlorophenyl)-1H-pyrazole | Malononitrile, Triethyl orthoformate, 4-Chlorophenylhydrazine | Good |

Table 2: Representative examples of 5-amino-4-cyanopyrazoles synthesized via a multi-component reaction.[1]

Visualizations

Synthesis Pathway

The following diagram illustrates the general reaction pathway for the synthesis of this compound from an activated malononitrile derivative and hydrazine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

detailed protocol for the synthesis of 5-Amino-4-cyanopyrazole derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-cyanopyrazole derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks in medicinal and agricultural chemistry.[1] Their versatile structure allows for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[2][3] These compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs targeting cancer, microbial infections, and other diseases.[4][5] This document provides detailed protocols for two common and effective methods for synthesizing the this compound core.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis

This protocol describes a highly efficient one-pot synthesis of 1-substituted 5-amino-4-cyanopyrazoles via a multi-component reaction (MCR). The method involves the condensation of malononitrile, a trialkyl orthoformate, and a substituted hydrazine in the presence of an acid catalyst.[6]

Materials:

-

Malononitrile

-

Triethyl orthoformate (or other suitable orthoester)

-

Substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Acetic acid (catalyst)

Procedure:

-

To a solution of malononitrile (1 equivalent) in ethanol, add the substituted hydrazine (1 equivalent).

-

Add the orthoester (1 equivalent) to the mixture.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture under reflux overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired this compound derivative.[6]

Protocol 2: Green Mechanochemical Synthesis Using a Nanocatalyst

This protocol outlines an environmentally friendly, solvent-free method for synthesizing azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. It employs a three-component mechanochemical reaction facilitated by a magnetically separable nanocatalyst.[7][8]

Materials:

-

Azo-linked salicylaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol, 0.065 g)

-

Phenylhydrazine or p-tolylhydrazine (1 mmol)

-

Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g)[7]

-

Retsch 50-ml screw-top vessel with a 20-mm stainless steel ball

Procedure:

-

Place the azo-linked salicylaldehyde (1 mmol), malononitrile (1 mmol), the corresponding hydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g) into the screw-top vessel.[7][8]

-

Perform the ball milling at a frequency of 20–25 Hz at room temperature for the time specified for the particular derivative (see Table 1).[7]

-

Monitor the reaction via TLC.

-

After completion, add chloroform to the vessel and stir for 1 minute.

-

Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed, dried, and reused for subsequent reactions.[8][9]

-

Evaporate the solvent from the remaining solution to isolate the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-pyrazole-4-carbonitrile derivative.[7][8]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using the mechanochemical method (Protocol 2).

| Product Code | R¹ Group (on hydrazine) | R² Group (on aldehyde) | Time (min) | Yield (%) | Melting Point (°C) | Reference |

| 4a | Phenyl | 4-chlorophenyl | 20 | 95 | 235–237 | [7][8] |

| 4b | p-tolyl | 4-chlorophenyl | 20 | 96 | 215–217 | [7] |

| 4d | Phenyl | 4-nitrophenyl | 25 | 92 | 149–151 | [7][8] |

| 4f | Phenyl | 4-methoxyphenyl | 25 | 90 | 184–186 | [8] |

| 4i | p-tolyl | 2-chlorophenyl | 20 | 94 | 172–174 | [7][8] |

| 4j | p-tolyl | 4-nitrophenyl | 25 | 93 | 131–133 | [7][8] |

Experimental Workflows

Caption: Workflow for One-Pot, Three-Component Synthesis.

Caption: Workflow for Green Mechanochemical Synthesis.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. DSpace [repositorium.uminho.pt]

- 4. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines Using 5-Amino-4-cyanopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases found in DNA and RNA. This structural mimicry allows them to act as potent inhibitors of various kinases, making them valuable scaffolds in the development of novel therapeutics, particularly in oncology. 5-Amino-4-cyanopyrazole is a versatile and readily available starting material for the efficient synthesis of a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these important compounds.

The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous successful anticancer agents.[1] Many derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src tyrosine kinase, which are crucial regulators of angiogenesis, cell proliferation, and survival.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers.

Application Notes

Advantages of Using this compound:

-

Versatility: The presence of an amino group and a cyano group on the pyrazole ring allows for a variety of cyclization reactions to form the pyrimidine ring.

-

Accessibility: this compound can be synthesized from readily available starting materials like malononitrile.[3]

-

Diverse Substitution Patterns: The pyrazole and the newly formed pyrimidine ring can be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.

Key Applications of Pyrazolo[3,4-d]pyrimidines:

-

Oncology: As inhibitors of various kinases, including VEGFR, EGFR, Src family kinases, and cyclin-dependent kinases (CDKs).[1][2][4]

-

Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.

-

Antimicrobial Agents: Certain pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial activity.[5]

Synthetic Schemes and Experimental Protocols

This section details several reliable methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and related precursors.

Protocol 1: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine via Reaction with Formamide

This protocol describes the direct conversion of this compound to 4-aminopyrazolo[3,4-d]pyrimidine, a key intermediate for further derivatization.

Reaction Scheme:

Caption: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine.

Materials:

-

This compound

-

Formamide

-

N-Iodosuccinimide (for optional iodination)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (for optional alkylation)

-

Diisopropyl azodicarboxylate (DIAD) (for optional alkylation)

-

Appropriate alcohol (for optional alkylation)

Procedure:

-

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine:

-

A mixture of this compound and formamide is heated. For microwave-assisted synthesis, the reaction can be carried out at 200 °C.[6] Conventional heating at around 190°C for several hours is also effective.[7]

-

After cooling, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-aminopyrazolo[3,4-d]pyrimidine.

-

-

Optional Iodination:

-

The synthesized 4-aminopyrazolo[3,4-d]pyrimidine is dissolved in anhydrous DMF.

-

N-Iodosuccinimide is added portion-wise at room temperature, and the mixture is stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the iodinated product.

-

-

Optional N1-Alkylation (Mitsunobu or Substitution):

-

For Mitsunobu reaction, the iodinated pyrazolo[3,4-d]pyrimidine, an appropriate alcohol, and triphenylphosphine are dissolved in a suitable solvent like anhydrous THF or dioxane. The solution is cooled in an ice bath, and DIAD is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

For substitution reactions, the iodinated compound can be reacted with an alkyl halide in the presence of a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile.

-

Quantitative Data:

| Product | Reagents | Conditions | Yield (%) | Reference(s) |

| 4-Aminopyrazolo[3,4-d]pyrimidine | This compound, Formamide | Microwave, 200 °C | Good | [6] |

| N1-alkyl-3-iodopyrazolo[3,4-d]pyrimidine | 4-Aminopyrazolo[3,4-d]pyrimidine, NIS, Alkyl-OH | Mitsunobu or Substitution | - | [6] |

Protocol 2: Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones via Reaction with Aliphatic Acids and POCl₃

This one-pot synthesis provides a straightforward route to 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.

Reaction Scheme:

Caption: One-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Materials:

-

This compound derivative (e.g., 5-amino-N-substituted-1H-pyrazole-4-carbonitrile)

-

Aliphatic acid (e.g., acetic acid, propionic acid)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of the this compound derivative and an aliphatic acid is treated with phosphorus oxychloride.

-

The reaction is heated under reflux for a specified time until completion (monitored by TLC). POCl₃ acts as both a chlorinating and an oxidizing agent, facilitating the condensation and cyclization.[6]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1-arylpyrazolo[3,4-d]pyrimidin-4-one.[8]

Quantitative Data:

| Starting Material | Reagent (Acid) | Conditions | Yield (%) | Reference(s) |

| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Acetic Acid | Reflux in POCl₃ | Good | [6][8] |

| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Propionic Acid | Reflux in POCl₃ | Good | [6][8] |

Protocol 3: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This efficient one-pot method allows for the rapid synthesis of a library of pyrazolo[3,4-d]pyrimidin-4-ones with diversity at positions 3 and 5.

Reaction Scheme:

Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Materials:

-

Methyl 5-aminopyrazole-4-carboxylate derivative

-

Trimethyl orthoformate

-

Primary amine (e.g., aniline, benzylamine)

-

Microwave reactor

Procedure:

-